Diphenhydramine Hydrochloride is the hydrochloride salt form of diphenhydramine, an ethanolamine and first-generation histamine antagonist with anti-allergic activity. Diphenhydramine hydrochloride competitively blocks H1receptors, thereby preventing the actions of histamine on bronchial smooth muscle, capillaries, and gastrointestinal (GI) smooth muscle. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms.
A histamine H1 antagonist used as an antiemetic, antitussive, for dermatoses and pruritus, for hypersensitivity reactions, as a hypnotic, an antiparkinson, and as an ingredient in common cold preparations. It has some undesired antimuscarinic and sedative effects.
See also: Diphenhydramine (has active moiety); Acetaminophen; Diphenhydramine Hydrochloride (component of); Diphenhydramine hydrochloride; naproxen sodium (component of) ... View More ...
C17H22ClNO
Diphenhydramine hydrochloride
CAS No.: 147-24-0
Cat. No.: VC20747750
Molecular Formula: C17H21NO.ClH
C17H22ClNO
Molecular Weight: 291.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 147-24-0 |
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Molecular Formula | C17H21NO.ClH C17H22ClNO |
Molecular Weight | 291.8 g/mol |
IUPAC Name | 2-benzhydryloxy-N,N-dimethylethanamine;hydrochloride |
Standard InChI | InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H |
Standard InChI Key | PCHPORCSPXIHLZ-UHFFFAOYSA-N |
SMILES | CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Canonical SMILES | CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Appearance | Powder |
Boiling Point | 150-165 °C at 2.00E+00 mm Hg BP: 165 °C at 3 mm Hg BP: 150-165 °C at 2.0 mm Hg |
Colorform | Oil |
Melting Point | 331 to 338 °F (NTP, 1992) |
Chemical Structure and Properties
Diphenhydramine hydrochloride is an ethanolamine-derivative antihistamine with the chemical name 2-(Diphenylmethoxy)-N,N-dimethylethylamine hydrochloride. It appears as a white, crystalline powder that is freely soluble in water and alcohol . The molecular formula is C₁₇H₂₁NO·HCl with a molecular weight of 291.82 .
The structural configuration of diphenhydramine hydrochloride features a diphenylmethoxy group connected to a dimethylaminoethyl chain, with the hydrochloride salt form enhancing its aqueous solubility for pharmaceutical formulations . In injectable formulations, the pH is typically adjusted between 4 and 6.5 using either sodium hydroxide or hydrochloric acid to ensure stability and physiological compatibility .
Pharmacological Properties
Pharmacodynamics
Diphenhydramine exhibits binding affinity for multiple receptor types, with its most potent activity at histamine H₁ receptors. The table below summarizes the binding affinities (Kᵢ values) of diphenhydramine for various receptors:
Receptor Type | Kᵢ (nM) | Species |
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H₁ | 9.6-16 | Human |
M₁ | 80-100 | Human |
M₂ | 120-490 | Human |
M₃ | 84-229 | Human |
M₄ | 53-112 | Human |
M₅ | 30-260 | Human |
5-HT₂C | 780 | Human |
SERT | 3800+ | Human |
NET | 960-2400 | Human |
DAT | 1100-2200 | Human |
α₁B | 1300 | Human |
α₂A | 2900 | Human |
H₂ | 100000+ | Canine |
H₃ | 10000+ | Human |
H₄ | 10000+ | Human |
As demonstrated in this table, diphenhydramine shows highest affinity for H₁ receptors, followed by muscarinic receptors, explaining its primary antihistaminic and anticholinergic effects .
Absorption and Distribution
Diphenhydramine hydrochloride is well absorbed after oral administration. Following oral dosing, the time to maximum concentration (Tₘₐₓ) is approximately 1.5 hours across different age groups . As a lipophilic compound, it readily crosses the blood-brain barrier, explaining its pronounced central nervous system effects including sedation .
Metabolism
Diphenhydramine undergoes extensive first-pass metabolism in the liver . The primary metabolic pathway involves successive N-demethylations:
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Diphenhydramine is initially demethylated to N-desmethyldiphenhydramine
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This metabolite is further demethylated to N,N-didesmethyldiphenhydramine
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Subsequent acetylation of the N,N-didesmethyl metabolite generates N-acetyl-N-desmethyldiphenhydramine
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Oxidation of the N,N-didesmethyl metabolite produces diphenylmethoxyacetic acid
Multiple cytochrome P450 isoenzymes participate in these demethylation reactions, including CYP2D6, CYP1A2, CYP2C9, and CYP2C19, with CYP2D6 showing the highest affinity for diphenhydramine .
Elimination
The metabolites of diphenhydramine are conjugated with glycine and glutamine before urinary excretion . Only approximately 1% of a single dose is excreted unchanged in urine . Renal elimination occurs slowly, primarily as inactive metabolites .
Age-Related Pharmacokinetics
Research on pediatric pharmacokinetics has shown that oral clearance of diphenhydramine increases with age, although this effect disappears after allometric scaling, suggesting no maturation-related changes in clearance when accounting for body size . A single-dose study using weight-age based dosing in children aged 2-17 years demonstrated that maximum concentration (Cₘₐₓ) and area under the curve (AUC) increased approximately 90% to 140% across age groups despite an 8-fold range of doses .
Clinical Applications
Allergic Conditions
Diphenhydramine hydrochloride is widely used for the symptomatic relief of various allergic conditions, including:
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Hay fever (seasonal allergic rhinitis)
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Allergic skin conditions including eczema and hives (urticaria)
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Insect bites and stings
Its efficacy in these conditions stems from its ability to block histamine-mediated inflammatory responses, reducing symptoms such as itching, swelling, and nasal congestion.
Sleep Disorders
Due to its sedative properties, diphenhydramine hydrochloride is commonly used for short-term management of insomnia, particularly when sleep difficulties are associated with allergies, cough, cold, or itching conditions . It typically takes about 30 minutes to induce sleepiness after administration .
Cough and Cold Symptoms
Diphenhydramine hydrochloride is an ingredient in numerous over-the-counter cough and cold preparations, often combined with other active ingredients such as:
These combinations address multiple symptoms of upper respiratory tract infections, including cough suppression through central action on the medullary cough center .
Other Applications
Additional applications of diphenhydramine hydrochloride include:
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Antiemetic effect for prevention and treatment of motion sickness
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Management of vestibular disorders due to its central antimuscarinic effects
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Local anesthetic properties for topical applications
Dosage and Administration
Formulations
Diphenhydramine hydrochloride is available in multiple pharmaceutical forms:
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Oral tablets and capsules
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Liquid formulations for oral administration
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Topical creams for skin conditions
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Injectable solutions for intramuscular or intravenous administration
Adult Dosing
For oral administration in adults and adolescents age 16 and above, typical dosing includes:
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For sleep induction: Administration approximately 20 minutes before bedtime, with effect typically occurring within 30 minutes
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For allergic conditions: Dosing based on symptom severity and individual response
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For injectable forms: Sterile solutions containing 50 mg of diphenhydramine hydrochloride per mL
Pediatric Dosing
Pediatric dosing requires careful weight and age considerations. A pharmacokinetic study implemented a weight-age based dosing schedule ranging from 6.25 mg to 50 mg for children aged 2 to 17 years . This approach achieved more consistent pharmacological effects across age groups compared to the conventional age-based dosing schedule recommended in nonprescription drug monographs .
Adverse Effects
Common Side Effects
The most frequently reported adverse effects associated with diphenhydramine hydrochloride include:
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Drowsiness and sedation (the most common effect, reported in approximately 95% of subjects in clinical studies)
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Dizziness or unsteadiness
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Impaired concentration
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Dry mouth
User Experience and Satisfaction
Clinical experience and patient reports indicate variable satisfaction with diphenhydramine hydrochloride. Online user reviews demonstrate a mixed response pattern:
Patient testimonials highlight both positive and negative experiences:
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Positive reports emphasize effectiveness for sleep induction
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Negative reports commonly mention prolonged grogginess, paradoxical reactions (increased wakefulness), and concerns about long-term use
Elderly Patients
Diphenhydramine use in elderly populations warrants special consideration due to:
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Increased sensitivity to anticholinergic effects
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Prolonged elimination half-life
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Higher risk of adverse events including confusion and urinary retention
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Potential for drug interactions due to polypharmacy common in this population
Some older patients report using diphenhydramine for extended periods despite recommendations against prolonged use, highlighting the need for closer monitoring in this population .
Precautions and Contraindications
Drug Interactions
Significant interactions may occur between diphenhydramine hydrochloride and:
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Central nervous system depressants, including alcohol, which can potentiate sedative effects
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Drugs metabolized by CYP2D6, CYP1A2, CYP2C9, and CYP2C19 enzymes, potentially altering pharmacokinetics
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Other anticholinergic medications, resulting in additive anticholinergic effects
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MAO inhibitors, potentially increasing anticholinergic and CNS depressant effects
Risk of Dependence
Prolonged continuous use of diphenhydramine hydrochloride may lead to dependence and diminished efficacy. Current recommendations suggest limiting use to no more than two weeks without medical supervision .
Contraindications
Diphenhydramine hydrochloride should be avoided in patients with:
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